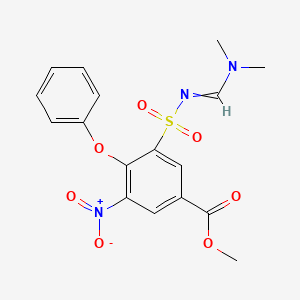
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
The synthesis of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate involves several steps. One common method includes the reaction of 3-nitro-4-phenoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate compound. This intermediate is then reacted with methyl sulfonyl chloride and dimethylamine to yield the final product. The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Applications De Recherche Scientifique
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate can be compared with other similar compounds such as:
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitrobenzoate: Lacks the phenoxy group, resulting in different reactivity and applications.
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxybenzoate: Lacks the nitro group, affecting its biological activity.
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-methoxybenzoate: Contains a methoxy group instead of phenoxy, leading to variations in chemical properties
Propriétés
Numéro CAS |
60376-73-0 |
|---|---|
Formule moléculaire |
C17H17N3O7S |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
methyl 3-(dimethylaminomethylideneamino)sulfonyl-5-nitro-4-phenoxybenzoate |
InChI |
InChI=1S/C17H17N3O7S/c1-19(2)11-18-28(24,25)15-10-12(17(21)26-3)9-14(20(22)23)16(15)27-13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clé InChI |
YPJZKQJKYXBDDW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















